molecular formula C16H35B B15348720 Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)- CAS No. 74792-79-3

Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-

Cat. No.: B15348720
CAS No.: 74792-79-3
M. Wt: 238.3 g/mol
InChI Key: ADTFWMSGAIHAFN-UHFFFAOYSA-N
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Description

Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-, also known as [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)borane, is a borane derivative with a complex structure. This compound is part of a class of organoboranes, which are compounds containing carbon-boron bonds. Organoboranes are widely used in organic synthesis and materials science due to their unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydroboration Reaction: One common method to synthesize borane derivatives involves the hydroboration of alkenes. In this reaction, a borane reagent, such as borane-tetrahydrofuran complex (BH3·THF), is added to an alkene in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature.

  • Grignard Reaction: Another method involves the reaction of a Grignard reagent with a boronic acid. The Grignard reagent, which is an organomagnesium compound, reacts with the boronic acid to form the borane derivative.

Industrial Production Methods: Industrial production of borane derivatives often involves large-scale hydroboration reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations. The resulting borane derivatives are then purified using techniques such as distillation or recrystallization.

Types of Reactions:

  • Oxidation: Borane derivatives can undergo oxidation reactions to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: Reduction reactions can convert boronic acids back to borane derivatives. Reducing agents such as sodium borohydride (NaBH4) are often used for this purpose.

  • Substitution: Borane derivatives can participate in substitution reactions, where a substituent on the borane is replaced by another group. This can be achieved using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)

  • Reduction: Sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product

Major Products Formed:

  • Boronic Acids: Formed through oxidation reactions

  • Borates: Formed through further oxidation of boronic acids

  • Substituted Boranes: Formed through substitution reactions

Scientific Research Applications

Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-, has several scientific research applications:

  • Organic Synthesis: This compound is used as a reagent in organic synthesis, particularly in hydroboration reactions to form alcohols from alkenes.

  • Materials Science: Borane derivatives are used in the production of advanced materials, such as boron-doped semiconductors and boron nitride nanotubes.

  • Medicine: Some borane derivatives have shown potential as therapeutic agents, particularly in cancer treatment due to their ability to interfere with cellular processes.

  • Catalysis: Borane derivatives are used as catalysts in various chemical reactions, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism by which borane derivatives exert their effects depends on their specific application. In organic synthesis, borane derivatives typically act as hydroboration agents, adding boron to alkenes to form organoboranes. These organoboranes can then be further transformed into alcohols or other functional groups. In catalysis, borane derivatives may act as Lewis acids, facilitating the formation of intermediates and promoting reaction pathways.

Molecular Targets and Pathways Involved:

  • Hydroboration Pathway: Involves the addition of boron to alkenes, followed by oxidation to form alcohols.

  • Catalytic Pathway: Involves the activation of substrates through Lewis acid catalysis, leading to the formation of desired products.

Comparison with Similar Compounds

Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-, is compared with other similar compounds to highlight its uniqueness:

  • Borane, [2-ethyl-3-methyl-1-(1-methylethyl)butyl]bis(1-methylethyl)-: Similar structure but with a different alkyl group.

  • Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-: Similar structure but with different substituents on the borane core.

  • Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-: Similar structure but with different functional groups attached to the borane core.

These compounds share the common feature of having boron atoms bonded to organic groups, but the specific arrangement and substituents can lead to different chemical properties and reactivities.

Properties

CAS No.

74792-79-3

Molecular Formula

C16H35B

Molecular Weight

238.3 g/mol

IUPAC Name

(4-ethyl-2,5-dimethylhexan-3-yl)-di(propan-2-yl)borane

InChI

InChI=1S/C16H35B/c1-10-15(11(2)3)16(12(4)5)17(13(6)7)14(8)9/h11-16H,10H2,1-9H3

InChI Key

ADTFWMSGAIHAFN-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C)(C(C)C)C(C(C)C)C(CC)C(C)C

Origin of Product

United States

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